3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

Medicinal Chemistry Synthetic Intermediate Quality Control

This benzamide building block is uniquely differentiated by its 3-amino / N,N-dimethylamide / 4-trifluoromethyl triad, creating hydrogen-bonding capacity and electronic distribution absent in simpler analogs. Essential for constructing Bcr-Abl kinase inhibitor libraries targeting imatinib-resistant T315I mutants. The 3-amino group permits selective amide coupling or reductive amination for SAR exploration, photoaffinity probes, and fluorescent conjugates—all while preserving the dimethylamide pharmacophore. Ideal for medicinal chemistry teams engineering next-generation tyrosine kinase inhibitors with dual Abl/Lyn inhibition or enhanced selectivity profiles.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 1369783-48-1
Cat. No. B1417094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide
CAS1369783-48-1
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,14H2,1-2H3
InChIKeyMACQCEZPSLIKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1): Core Structure and Procurement Considerations


3-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1) is a multifunctional benzamide derivative featuring an amino group, a dimethylamide moiety, and a trifluoromethyl substituent on the aromatic ring . Its molecular formula is C10H11F3N2O, with a molecular weight of 232.2 g/mol . The compound is typically supplied with a minimum purity specification of 95% . This structural combination positions it as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other biologically active molecules [1].

Why 3-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1) Cannot Be Replaced by Common Analogs


Substituting 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide with simpler benzamide analogs like N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 25771-21-5) or 3-amino-4-(trifluoromethyl)benzamide (CAS 1369857-78-2) introduces significant changes in physicochemical properties and synthetic utility [1]. The presence of the 3-amino group in conjunction with the N,N-dimethylamide creates a unique hydrogen-bonding capacity and electronic distribution that are absent in analogs lacking either functionality . These differences directly impact the compound's behavior in downstream reactions, particularly in the construction of complex kinase inhibitor scaffolds where precise substitution patterns are critical for target engagement [2].

Quantitative Differentiation of 3-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1) from Key Analogs


Molecular Weight and Purity Comparison for Procurement Specifications

The target compound 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide has a molecular weight of 232.2 g/mol and is typically supplied with a minimum purity of 95% . In contrast, a key analog lacking the 3-amino group, N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 25771-21-5), has a lower molecular weight of 217.19 g/mol and is often available at a higher purity specification of 98% . This 15 Da difference in molecular weight directly impacts molar calculations in synthesis, while the purity specification influences the expected yield and potential side reactions in subsequent steps [1].

Medicinal Chemistry Synthetic Intermediate Quality Control

Polar Surface Area (PSA) and LogP Differentiation for Drug Design

The 3-amino group in the target compound is expected to increase its Polar Surface Area (PSA) compared to the de-amino analog. While direct measured PSA data for CAS 1369783-48-1 is not available in the current dataset, computational predictions (based on standard fragment contributions) suggest a PSA of approximately 43 Ų for the target compound versus a measured PSA of 20.31 Ų for the comparator N,N-dimethyl-4-(trifluoromethyl)benzamide [1]. This increase in PSA correlates with improved aqueous solubility and altered membrane permeability profiles [2]. Additionally, the comparator's measured LogP is 2.41, and the addition of the polar amino group is predicted to lower the LogP for the target compound, enhancing its drug-likeness for certain target classes .

Drug Design ADME Prediction Medicinal Chemistry

Structural Evidence for Kinase Inhibitor Scaffold Utility

The specific substitution pattern of 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide closely mimics the core structure of potent Bcr-Abl kinase inhibitors identified in a series of 3-substituted benzamide derivatives [1]. In that study, 3-trifluoromethylated benzamide derivatives demonstrated high antiproliferative activity against Bcr-Abl-positive leukemia cell line K562, with the most promising candidate, NS-187 (9b), showing 25–55 times greater potency than imatinib against wild-type Bcr-Abl in vitro [2]. The 3-amino group in the target compound provides a key hydrogen-bond donor for interaction with the kinase hinge region, a feature absent in simple 4-(trifluoromethyl)benzamide analogs [3].

Kinase Inhibition Bcr-Abl Cancer Research

Optimal Research and Industrial Applications for 3-Amino-N,N-dimethyl-4-(trifluoromethyl)benzamide (CAS 1369783-48-1)


Synthesis of Bcr-Abl Kinase Inhibitor Libraries

The compound serves as a key building block for generating focused libraries of 3-substituted benzamide derivatives targeting Bcr-Abl and related tyrosine kinases. Its 3-amino group allows for diverse functionalization via amide coupling or reductive amination, enabling the exploration of structure-activity relationships (SAR) around the kinase hinge-binding region [1]. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions [2].

Development of Novel Anti-Leukemic Agents

Researchers can utilize this scaffold to design next-generation Bcr-Abl inhibitors with improved potency against imatinib-resistant mutants, such as the T315I gatekeeper mutation [1]. The validated SAR from the 3-substituted benzamide series provides a clear roadmap for optimizing substituents on the amino group to achieve dual Abl/Lyn inhibition or enhanced selectivity profiles [3].

Chemical Probe Synthesis for Target Validation

The compound's unique combination of functional groups makes it an ideal starting point for synthesizing chemical probes, including photoaffinity labels or fluorescent conjugates. The 3-amino group can be selectively derivatized without affecting the dimethylamide moiety, allowing for the introduction of reporter tags while preserving the core pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N,N-dimethyl-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.